2-Methoxy-1-naphthaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1-naphthaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a complex organic compound with the molecular formula C22H21N5O2S and a molecular weight of 419.509. This compound is notable for its unique structure, which combines a naphthaldehyde moiety with a triazole ring and a hydrazone linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Vorbereitungsmethoden
The synthesis of 2-Methoxy-1-naphthaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone typically involves multiple steps:
Formation of 2-Methoxy-1-naphthaldehyde: This can be synthesized from 2-methoxynaphthalene through a formylation reaction using reagents such as dichloromethyl methyl ether and a Lewis acid catalyst.
Synthesis of the Triazole Ring: The triazole ring can be formed by reacting 4-ethoxyphenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.
Hydrazone Formation: Finally, the hydrazone linkage is formed by reacting 2-Methoxy-1-naphthaldehyde with the synthesized triazole compound under acidic conditions.
Analyse Chemischer Reaktionen
2-Methoxy-1-naphthaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone undergoes various chemical reactions:
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1-naphthaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methoxy-1-naphthaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-1-naphthaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone can be compared with similar compounds such as:
2-Hydroxy-1-naphthaldehyde: This compound lacks the methoxy group and has different chemical properties and biological activities.
2-Ethoxy-1-naphthaldehyde: This compound has an ethoxy group instead of a methoxy group, leading to variations in its reactivity and applications.
These comparisons highlight the unique features of this compound, particularly its combination of functional groups that contribute to its diverse chemical and biological properties.
Eigenschaften
CAS-Nummer |
624724-42-1 |
---|---|
Molekularformel |
C22H21N5O2S |
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H21N5O2S/c1-3-29-17-11-8-16(9-12-17)21-24-25-22(30)27(21)26-23-14-19-18-7-5-4-6-15(18)10-13-20(19)28-2/h4-14,26H,3H2,1-2H3,(H,25,30)/b23-14+ |
InChI-Schlüssel |
DRTWTBSDFXLNPL-OEAKJJBVSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C=CC4=CC=CC=C43)OC |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C=CC4=CC=CC=C43)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.